3-(2,3-Difluorophenyl)piperidine
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Overview
Description
3-(2,3-Difluorophenyl)piperidine is an organic compound that features a piperidine ring substituted with a 2,3-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Difluorophenyl)piperidine typically involves the reaction of 2,3-difluorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Difluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
3-(2,3-Difluorophenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,3-Difluorophenylpyridine
- 2,3-Difluorophenylmorpholine
- 2,3-Difluorophenylpyrrolidine
Comparison: Compared to these similar compounds, 3-(2,3-Difluorophenyl)piperidine is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
1044765-33-4 |
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Molecular Formula |
C11H13F2N |
Molecular Weight |
197.22 g/mol |
IUPAC Name |
3-(2,3-difluorophenyl)piperidine |
InChI |
InChI=1S/C11H13F2N/c12-10-5-1-4-9(11(10)13)8-3-2-6-14-7-8/h1,4-5,8,14H,2-3,6-7H2 |
InChI Key |
JYGMKVCYGBCLEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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